Product packaging for Dipyridyl phosphate(Cat. No.:CAS No. 21000-42-0)

Dipyridyl phosphate

Cat. No.: B1211627
CAS No.: 21000-42-0
M. Wt: 311.29 g/mol
InChI Key: QMOPFCUJPOQWSX-UHFFFAOYSA-M
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Description

Dipyridyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O4P+ and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O4P+ B1211627 Dipyridyl phosphate CAS No. 21000-42-0

Properties

CAS No.

21000-42-0

Molecular Formula

C14H20N2O4P+

Molecular Weight

311.29 g/mol

IUPAC Name

dimethyl phosphate;1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C12H14N2.C2H7O4P/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;1-5-7(3,4)6-2/h3-10H,1-2H3;1-2H3,(H,3,4)/q+2;/p-1

InChI Key

QMOPFCUJPOQWSX-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COP(=O)([O-])OC

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COP(=O)([O-])OC

Synonyms

is(O,O-dimethylphosphate)-N,N'-dimethyl-4,4'-dipyridyl
dipyridyl phosphate

Origin of Product

United States

Radical Initiation Via the Phosphate Group:the Phosphate Component Itself Can Be an Active Participant in Radical Generation. Under Strongly Oxidizing Conditions, Often Facilitated by an Organophotoredox Catalyst, an Inorganic Phosphate Salt Like K₃po₄ Can Be Oxidized to a Phosphate Radical.rsc.orgthis Phosphate Radical is a Potent Hydrogen Atom Transfer Hat Agent, Capable of Abstracting a Hydrogen Atom from a C H Bond to Generate a Carbon Centered Radical.rsc.orgthis Pathway Represents a Mechanism Where Dipyridyl Phosphate Could Directly Initiate a Radical Process by Acting As a Hat Catalyst Precursor.

Another important pathway involves the formation of phosphoranyl radicals. acs.orgnih.govnih.gov In a photoredox cycle, a phosphine (B1218219) (or related P(III) species) can be oxidized to a phosphine radical cation. Nucleophilic attack on this cation by a molecule like an alcohol or carboxylic acid generates a tetracoordinate phosphoranyl radical. nih.gov This intermediate can undergo β-scission, a fragmentation process driven by the formation of a highly stable phosphorus-oxygen double bond (P=O), which results in the release of a new carbon-centered radical. acs.orgnih.gov This sequence shows how the phosphorus center can mediate the conversion of alcohols or acids into their corresponding radicals.

Table 2: Research Findings on Radical Generation Involving Pyridyl and Phosphate (B84403) Derivatives

Precursor/CatalystMethod of InitiationRadical(s) GeneratedKey Mechanistic Step
Pyridylphosphonium SaltPhotoredox Catalysis (SET)Pyridyl radicalSingle electron transfer to the phosphonium (B103445) salt generates the corresponding radical. researchgate.netencyclopedia.pub
Diphenyl PhosphateLight-induced (metal-free)Alkyl radical (from redox-active ester)Acts as a hydrogen-bonding catalyst to facilitate the radical-forming reaction. researchgate.netresearchgate.net
Inorganic Phosphate (K₃PO₄)Photoredox Catalysis (Oxidation)Phosphate radical, Substrate radicalPhosphate is oxidized to a phosphate radical, which acts as a HAT agent on the substrate. rsc.org
Phosphine + Alcohol/AcidPhotoredox Catalysis (Oxidation)Phosphine radical cation, Phosphoranyl radical, Alkyl/Acyl radicalβ-scission of a phosphoranyl radical intermediate releases a carbon-centered radical. acs.orgnih.gov
Diarylphosphine OxideMetal-Catalyzed Oxidation (e.g., Co(II)/Co(III))Phosphorus-centered radicalA t-butyloxy radical abstracts a hydrogen from the P-H bond to create the phosphorus radical. oaepublish.com

Applications of Dipyridyl Phosphate in Modern Chemical Synthesis and Catalysis

Dipyridyl Phosphate (B84403) as a Ligand in Coordination Chemistry and Metal Complexes

The structure of dipyridyl phosphate, featuring two pyridine (B92270) nitrogen atoms and multiple oxygen atoms on the phosphate moiety, allows it to act as a versatile ligand. It can coordinate with a wide range of metal ions, forming stable complexes whose properties are tunable based on the metal center and coordination environment.

Formation and Stability of this compound-Metal Complexes

This compound forms coordination complexes with metal ions primarily through the two nitrogen atoms of the pyridyl rings, creating a stable five-membered chelate ring. The oxygen atoms of the phosphate group can also participate in coordination, either binding to the same metal center to enhance stability or bridging to other metal centers to form polynuclear structures. This multi-dentate character makes it a robust ligand for a variety of metal ions.

Table 1: Potential Coordination Modes of this compound Ligand This interactive table summarizes the primary ways this compound can coordinate with metal (M) centers.

Coordination Mode Description Key Donor Atoms
Bidentate Chelation The most common mode, where both pyridine nitrogens bind to a single metal center. N, N'
Tridentate Chelation Both pyridine nitrogens and one phosphate oxygen bind to a single metal center. N, N', O
Bridging The dipyridyl unit binds one metal center while the phosphate group binds another. N, N' and O, O'

Application in Selective Metal Ion Separation (e.g., Actinide/Lanthanide)

A significant application of this compound ligands is in the selective separation of trivalent actinides (An(III)) from lanthanides (Ln(III)), a crucial and challenging step in the reprocessing of used nuclear fuel. researchgate.net The chemical similarities between these two groups of elements make their separation notoriously difficult.

Theoretical studies using density functional theory (DFT) have shown that this compound ligands exhibit a pronounced selectivity for americium (Am(III)) over europium (Eu(III)), which are often used as representative actinide and lanthanide elements, respectively. researchgate.net The selectivity arises from the different bonding characteristics between the ligand and the metal ions. The Am–N bond in the complex is shorter and stronger compared to the Eu–N bond, indicating a more significant covalent interaction between the "softer" actinide ion and the nitrogen donors of the dipyridyl moiety. researchgate.net Furthermore, the phosphorus-oxygen bond of the phosphate group appears to coordinate more favorably with the actinide element. researchgate.net

This preferential binding facilitates the selective extraction of actinides from a mixture containing lanthanides, making this compound derivatives promising candidates for developing advanced separation processes in nuclear waste management. researchgate.net

Table 2: Theoretical Bonding Characteristics in Am(III) and Eu(III) Complexes with a this compound Ligand This interactive table highlights the calculated differences in bond properties that lead to separation selectivity, based on DFT studies.

Property Americium (Am) Complex Europium (Eu) Complex Implication for Selectivity
Metal-Nitrogen (M-N) Bond Shorter and stronger researchgate.net Longer and weaker researchgate.net Favors Am(III) complexation
Bonding Nature Higher degree of covalency researchgate.net More ionic in character researchgate.net Stronger ligand-Am interaction
Preferred Donor Higher affinity for both N and P=O donors researchgate.net Lower relative affinity researchgate.net Enhanced extraction of Am(III)

Catalytic Roles of this compound in Organic Transformations

Beyond its role as a stoichiometric ligand, the this compound framework is integral to several catalytic systems, particularly in biomimetic chemistry. The combination of a metal-binding site and a reactive phosphate group allows for the creation of sophisticated catalysts.

This compound as an Organocatalyst or Co-catalyst

The direct application of this compound as a standalone organocatalyst is not extensively documented in scientific literature. Organocatalysis typically relies on small organic molecules to accelerate reactions, and while related phosphorus compounds like phosphines are widely used, the specific role of this compound in this context is not well-established.

Application in Hydrolysis of Phosphate Monoesters (Supramolecular Phosphatases)

A notable catalytic application involving the dipyridyl scaffold is in the creation of artificial metalloenzymes that mimic the function of alkaline phosphatases. These enzymes catalyze the hydrolysis of phosphate monoesters, a fundamental biological reaction. wikipedia.org

Researchers have designed supramolecular catalysts that self-assemble from a dinuclear zinc(II) complex containing a 2,2'-bipyridyl linker, along with other components like barbital (B3395916) derivatives and a copper(II) ion. wikipedia.orgscispace.com These multi-component assemblies act as highly effective artificial phosphatases, catalytically hydrolyzing substrates like mono(4-nitrophenyl)phosphate at neutral pH. wikipedia.org The bipyridyl unit serves as a structural scaffold, holding the metal centers in a precise orientation to mimic the active site of the natural enzyme. The system demonstrates catalytic turnover, confirming its regenerative capability. wikipedia.org The balance between the catalyst's hydrophilicity and hydrophobicity has been identified as a critical factor for achieving high activity, particularly in two-phase solvent systems. wikipedia.org

Table 3: Features of a Dipyridyl-Based Supramolecular Phosphatase Mimic This interactive table summarizes the key components and functions of the artificial enzyme system.

Component Role in Catalysis Reference
Zinc(II)-cyclen complex with 2,2'-bipyridyl linker Provides the primary structural scaffold and metal binding sites. wikipedia.orgscispace.com
Copper(II) ion Forms a dinuclear core that mimics the active site of alkaline phosphatase. wikipedia.orgscispace.com
Barbital analogues Act as ancillary ligands that help organize the supramolecular assembly. wikipedia.org
Mono(4-nitrophenyl)phosphate (Substrate) The phosphate monoester that is catalytically hydrolyzed. wikipedia.orgscispace.com

Catalysis of C-C Bond Formation and Functional Group Interconversions

Based on available scientific literature, the use of this compound as a catalyst for C-C bond formation and functional group interconversions is not a recognized or established application. While catalysis in these areas is a vast field, with many contributions from other classes of organophosphorus compounds (notably phosphines and phosphoric acids), this compound itself has not been identified as a key player in these transformations.

This compound in Nucleic Acid and Peptide Chemistry

Extensive research into the methodologies of oligonucleotide ligation and synthesis has led to the development of various activating agents and strategies to facilitate the formation of phosphodiester bonds. These methods primarily include the phosphoramidite (B1245037) and phosphotriester approaches, which rely on a range of specific reagents to activate the nucleotide monomers for coupling. A thorough review of the scientific literature and chemical databases did not yield specific applications of a compound identified as "this compound" as a strategic reagent in oligonucleotide ligation or synthesis. The established protocols for these synthetic processes utilize other well-characterized activating agents.

The non-enzymatic phosphorylation of peptides is a critical area of research for creating synthetic phosphopeptides that are essential for studying cellular signaling pathways. This field employs a variety of phosphorylating agents to introduce phosphate groups onto serine, threonine, and tyrosine residues. Despite a comprehensive search of the chemical literature, no specific instances of "this compound" being utilized as a reagent for the non-enzymatic phosphorylation of peptides have been identified. Researchers in this area have focused on other phosphorylating agents, such as diamidophosphate (B1260613) and diphenylphosphoryl azide, for these chemical transformations.

This compound in Supramolecular Assembly and Molecular Devices

In the realm of supramolecular chemistry, the term "this compound scaffold" describes a molecular framework containing dipyridyl (also known as bipyridyl) units designed for the specific recognition and binding of phosphate anions. These scaffolds are of significant interest due to the crucial role of phosphate anions in biological systems and their environmental relevance. The dipyridyl moiety, with its nitrogen atoms, can act as a hydrogen bond acceptor, which is a key interaction for the selective binding of dihydrogen phosphate (H₂PO₄⁻).

Receptors incorporating dipyridyl units often utilize a preorganized structure to create a binding pocket that is complementary in size and electronic character to the target phosphate anion. The binding affinity is enhanced through multiple non-covalent interactions. For instance, a receptor featuring two pyridyl units attached to a biindole scaffold has been shown to strongly and selectively bind dihydrogen phosphate. acs.org The selectivity arises from the formation of additional hydrogen bonds between the hydroxyl groups of the phosphate and the nitrogen atoms of the pyridyl rings.

The table below summarizes the binding affinities of a dipyridyl-containing receptor for various anions, highlighting its selectivity for dihydrogen phosphate.

AnionAssociation Constant (Kₐ) in M⁻¹
Dihydrogen Phosphate (H₂PO₄⁻)1.1 x 10⁵
Chloride (Cl⁻)Weakly bound
Bromide (Br⁻)Weakly bound

Data sourced from a study on a biindole-based dipyridyl receptor in CH₃CN at 22 ± 1 °C. acs.org

Furthermore, dipyridyl-amide ligands have been incorporated into molecular squares for anion recognition. rsc.org The amide N-H groups act as hydrogen bond donors, while the dipyridyl units can also participate in binding, leading to a cooperative effect that enhances anion recognition. The binding strength in such systems often correlates with the basicity and charge density of the anion.

The incorporation of dipyridyl units is a prominent strategy in the design of molecular switches and receptors that can be modulated by the binding of anions. These molecular devices can change their conformation or electronic properties upon binding a specific anion, leading to a detectable signal, such as a change in fluorescence or a shift in NMR spectra.

A notable example is a bipyridyl bisurea-based anion receptor that functions as a three-way molecular switch. nih.gov This receptor exhibits high selectivity for dihydrogen phosphate and shows distinct spectroscopic changes upon binding to different anions like halides and oxoanions. The reversibility of these anion-induced conformational changes allows the system to act as a switch. The different binding modes observed for various anions are key to the switching behavior.

The following table details the conformational responses of a bipyridyl bisurea-based receptor to different anions, illustrating its function as a molecular switch.

AnionSpectroscopic ResponseSwitching State
Dihydrogen Phosphate (H₂PO₄⁻)Significant change in ¹H NMR spectrumState 1
Halides (e.g., Cl⁻, Br⁻)Different distinct change in ¹H NMR spectrumState 2
Other OxoanionsYet another distinct spectroscopic signatureState 3
No AnionGround stateOff

This table is a conceptual representation based on the findings for a bipyridyl bisurea-based molecular switch. nih.gov

The design of these receptors often involves creating a cavity where the dipyridyl nitrogen atoms and other hydrogen-bond donating groups are precisely positioned to interact with the target anion. This preorganization enhances the binding affinity and selectivity, which are crucial for the effective functioning of the molecular switch.

Advanced Spectroscopic and Structural Characterization of Dipyridyl Phosphate

X-ray Diffraction Studies of Dipyridyl Phosphate (B84403) and Its Complexes

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered X-rays, researchers can deduce precise information about bond lengths, bond angles, and crystal packing, providing foundational insights into the molecule's structure-property relationships.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for establishing the absolute structure of a molecule. This technique requires a well-ordered single crystal, which, when irradiated with X-rays, produces a unique diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise location of each atom.

For a molecule like dipyridyl phosphate, SCXRD would provide unambiguous data on:

Molecular Geometry: The exact bond lengths and angles of the phosphate core (P-O bonds) and the pyridyl rings (C-N, C-C bonds).

Conformation: The torsion angles describing the orientation of the two pyridyl rings relative to the central phosphate group.

Supramolecular Interactions: The presence of intermolecular forces such as hydrogen bonds or π-stacking between pyridyl rings, which govern the crystal packing.

While direct crystallographic data for this compound is not widely published, studies on related compounds, such as complexes involving pyridyl-containing ligands, demonstrate the power of this technique. For instance, X-ray analyses of copper(II) complexes with derivatives of bis(2-pyridylmethyl)amine have successfully detailed the coordination geometry around the metal center and the conformation of the pyridyl moieties. nih.gov Similarly, the crystal structures of tris(2-pyridyl)phosphine (B3050498) and its chalcogenides have been determined, providing insight into the solid-state arrangement of multiple pyridyl groups around a central phosphorus atom. mdpi.com This information serves as a valuable reference for predicting the likely structural features of this compound.

Table 1: Illustrative Crystallographic Data Obtainable from SCXRD for a Hypothetical this compound Complex
ParameterDescriptionExample Value
Crystal SystemThe symmetry system to which the unit cell belongs.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell.10.5, 15.2, 8.9
α, β, γ (°)The angles of the unit cell.90, 98.5, 90
P-O Bond Length (Å)The distance between the phosphorus and ester oxygen atoms.1.58 - 1.62
O-P-O Bond Angle (°)The angle between the ester oxygen, phosphorus, and another oxygen atom.105 - 115
Pyridyl Torsion Angle (°)The dihedral angle defining the rotation of a pyridyl ring around the O-C bond.45.3

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples (powders) and is crucial for material identification, phase purity assessment, and the study of polymorphism. ijcmas.com Instead of a single diffraction pattern, a powder sample produces a characteristic diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). mdpi.com This pattern serves as a unique "fingerprint" for a specific crystalline phase. acs.org

Applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental diffractogram of a synthesized batch against a reference pattern to confirm its identity.

Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Study of Polymorphism: Identifying different crystalline forms (polymorphs) of this compound, which could exhibit distinct physical properties. Each polymorph would produce a unique PXRD pattern.

Monitoring Solid-State Transitions: Observing changes in the crystal structure during processes like dehydration or heating, as seen in studies of other phosphate salts. nih.gov

Table 2: Representative PXRD Data for a Crystalline Material
2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6745
15.55.71100
20.44.3580
25.13.5465
30.82.9030

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

A multinuclear NMR approach is essential for the complete characterization of this compound.

³¹P NMR: As phosphorus-31 is a 100% abundant, spin-½ nucleus, ³¹P NMR is highly informative. acs.org The chemical shift (δ) of the ³¹P nucleus is extremely sensitive to its electronic environment. For this compound, a single resonance would be expected. Its chemical shift would be indicative of a phosphate triester. The precise chemical shift can be influenced by factors such as solvent, pH, and coordination to metal ions. nih.govnih.gov For comparison, the ³¹P NMR signals for end phosphate groups in polyphosphates appear at a lower magnetic field than those for middle groups. nih.gov

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the protons on the two pyridyl rings. Due to the symmetry of the molecule (assuming free rotation), the two rings may be equivalent, simplifying the spectrum. The chemical shifts and coupling patterns (spin-spin splitting) would allow for the assignment of each proton on the pyridine (B92270) rings. For example, protons closer to the electronegative nitrogen atom typically appear at a lower field (higher ppm). rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for each carbon position on the pyridyl rings. The carbon atom attached to the phosphate ester oxygen would likely show a characteristic chemical shift and a resolvable carbon-phosphorus coupling constant (²JCP). nih.gov

¹⁵N NMR: Although less sensitive, ¹⁵N NMR could be used to probe the electronic environment of the nitrogen atoms in the pyridyl rings. The chemical shift would be sensitive to protonation or coordination of the nitrogen lone pair.

Table 3: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / CouplingNotes
³¹P-5 to -20SingletTypical range for phosphate triesters. Sensitive to solvent and electronic effects from the pyridyl rings.
¹H7.0 - 9.0Doublets, TripletsAromatic region. Specific shifts and J-couplings depend on the position on the pyridine ring.
¹³C110 - 160Singlets, Doublets (JCP)Aromatic region. The carbon attached to oxygen (C-O-P) will show coupling to phosphorus.
¹⁵N-100 to 0 (vs. CH₃NO₂)SingletProvides information on the nitrogen electronic environment.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes (e.g., bond rotations) or chemical exchange. By recording spectra at different temperatures, it is possible to study these dynamic events.

For this compound, variable-temperature NMR could be employed to study the rotational barrier around the P-O and O-C bonds. At low temperatures, if the rotation is slow, separate signals for chemically inequivalent pyridyl rings or protons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal at the fast-exchange limit. Analysis of these line-shape changes allows for the calculation of the energetic barriers (activation energy) for these rotational processes.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. acs.org

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely be used to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The fragmentation of organophosphates is often characterized by specific neutral losses and the formation of characteristic product ions. researchgate.net The predicted fragmentation pathways for this compound [M+H]⁺ would likely include:

Loss of a pyridyl group: Cleavage of a C-O bond to lose a neutral pyridine molecule or a pyridyloxy radical.

Loss of a pyridyloxy group: Cleavage of the P-O bond.

Cleavage of the phosphate core: Lability of the phosphate group itself can lead to characteristic neutral losses, such as the loss of HPO₃. nih.gov

Analyzing these fragments allows for the confirmation of the molecule's connectivity—verifying that two pyridyl groups are attached to a central phosphate moiety.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
m/z Value (Predicted)Ion Structure / IdentityFragmentation Pathway
251.04[M+H]⁺Protonated molecular ion (C₁₀H₉N₂O₄P)⁺
173.01[M - C₅H₄N + H]⁺Loss of a neutral pyridine group
156.00[M - C₅H₅NO + H]⁺Loss of a neutral hydroxypyridine
95.01[C₅H₄NOH + H]⁺Protonated hydroxypyridine
80.00[HPO₃ + H]⁺Protonated metaphosphoric acid

High-Resolution Mass Spectrometry (HRMS) of this compound and Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound, offering highly accurate mass measurements that allow for the determination of its elemental composition. escholarship.org Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This level of precision makes it possible to distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₉N₂O₄P), the theoretical exact mass can be calculated with high precision. An HRMS analysis would compare the experimentally measured m/z value of the protonated molecule, [M+H]⁺, to this theoretical value. A close match, typically with a mass error of less than 5 ppm, provides strong evidence for the assigned molecular formula, effectively ruling out other potential elemental compositions. This technique is crucial for confirming the identity of newly synthesized batches of this compound or its derivatives and for identifying it in complex mixtures.

Table 1: Illustrative HRMS Data for this compound ([M+H]⁺)

ParameterValue
Molecular FormulaC₁₀H₉N₂O₄P
Adduct[M+H]⁺
Theoretical m/z269.03217
Measured m/z269.03205
Mass Error (ppm)-0.45

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is used to elucidate the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of this compound (e.g., m/z 269.03217) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule at its most labile bonds, generating a series of characteristic fragment ions (daughter ions).

The fragmentation of organophosphates is well-studied. nih.govrsc.org For this compound, the primary fragmentation pathways are expected to involve the cleavage of the phosphate ester bonds. The resulting spectrum would reveal daughter ions corresponding to the loss of a pyridyl group, a pyridyloxy group, or the entire phosphate moiety. Analyzing these fragments allows researchers to piece together the molecule's connectivity, confirming the presence of the two pyridyl rings attached to a central phosphate group. This method is crucial for distinguishing between structural isomers and verifying the integrity of the molecule's core structure. nih.gov

Table 2: Predicted Major MS/MS Fragments of this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
269.03174.04Loss of a pyridyloxy group (-OC₅H₄N)
95.01Pyridyloxy cation ([OC₅H₄N]⁺)
79.05Pyridinium ion ([C₅H₅N]⁺)

Vibrational Spectroscopy (IR and Raman) for Functional Group and Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying the specific functional groups present in this compound and for studying intermolecular interactions, such as hydrogen bonding. nih.gov

The vibrational spectrum of this compound is dominated by features corresponding to its two main components: the phosphate core and the pyridyl rings.

Phosphate Moiety : The phosphate group has several characteristic vibrations. A strong absorption band in the IR spectrum, typically between 1250 and 1300 cm⁻¹, is assigned to the P=O (phosphoryl) stretching vibration. researchgate.net The asymmetric and symmetric stretching vibrations of the P-O-C (ester) linkages produce strong bands in the 950-1100 cm⁻¹ region. researchgate.netjmaterenvironsci.com Bending modes of the phosphate group appear at lower wavenumbers. rsc.org

Dipyridyl Moieties : The aromatic pyridyl rings exhibit characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The specific positions and intensities of these bands can provide information about the substitution pattern and electronic environment of the rings.

Table 3: Key Vibrational Band Assignments for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeAssociated Moiety
3050-3150Aromatic C-H StretchPyridyl
1400-1600Aromatic Ring (C=C, C=N) StretchPyridyl
1250-1300P=O StretchPhosphate
950-1100P-O-C StretchPhosphate
~600ν4 Phosphate Bending ModePhosphate

Vibrational spectroscopy, particularly IR spectroscopy, is well-suited for in situ monitoring of chemical reactions involving this compound. By placing a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked in real time.

For example, in a hydrolysis reaction of this compound, an in situ IR spectrometer could monitor the decrease in the intensity of the characteristic P-O-C ester band (around 950-1100 cm⁻¹) over time. Simultaneously, the appearance of new bands corresponding to P-OH vibrations of the hydrolysis product would be observed. This approach has been successfully used to monitor the decomposition of other organophosphate compounds, allowing for the quantitative assessment of reaction kinetics and mechanisms without the need for sample extraction. arxiv.org This real-time data is invaluable for optimizing reaction conditions, understanding degradation pathways, and ensuring process control.

Computational and Theoretical Investigations of Dipyridyl Phosphate

Quantitative Structure-Activity Relationship (QSAR) and In Silico Design for Dipyridyl Phosphate (B84403) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical correlations between the structural and physicochemical properties of molecules and their biological activities or chemical properties wikipedia.orgmst.dknih.govnih.gov. In silico design leverages these relationships, alongside other computational methods like molecular docking, to predict the behavior of compounds and to design new molecules with desired characteristics before experimental synthesis hitgen.comresearchgate.net. These approaches are crucial for accelerating the discovery and optimization process for dipyridyl phosphate derivatives, enabling a deeper understanding of their potential applications.

Prediction of Reactivity and Selectivity Trends

Predicting the reactivity and selectivity of this compound derivatives is a key area where computational chemistry excels. By analyzing molecular descriptors and electronic properties, researchers can anticipate how these compounds will behave in various chemical environments.

Computational Reactivity Indices: Techniques rooted in Density Functional Theory (DFT) are employed to calculate global reactivity descriptors such as hardness, chemical potential, and electrophilicity index. These descriptors, derived from ionization potential and electron affinity, help quantify a molecule's inherent tendency to undergo chemical reactions acs.org. For this compound, these calculations can reveal preferred sites for nucleophilic or electrophilic attack, thereby predicting reactivity patterns researchgate.netnumberanalytics.com.

Molecular Electrostatic Potential (MEP): MEP mapping visualizes the distribution of electron density, highlighting regions of positive and negative electrostatic potential. This analysis is critical for understanding intermolecular interactions and identifying potential reaction sites, offering insights into both reactivity and selectivity researchgate.netacs.orgnih.gov. For this compound, MEP can indicate how the phosphate group and the pyridyl rings influence electron distribution and, consequently, reactivity.

Frontier Molecular Orbital (FMO) Theory: The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO gap and the nature of these orbitals can indicate a molecule's susceptibility to electrophilic or nucleophilic attack, providing a theoretical basis for predicting reaction pathways and selectivity numberanalytics.com.

Table 1: Typical QSAR Model Performance Metrics

QSAR models are validated using various statistical metrics to assess their predictive power and reliability. The following table outlines common parameters used in such studies:

QSAR Model MetricTypical Range/DescriptionSignificance
R² (Coefficient of Determination) 0 to 1 (higher is better)Measures the goodness of fit; proportion of variance explained.
Adjusted R² Similar to R², accounts for predictorsProvides a more realistic measure of fit when adding variables.
RMSE (Root Mean Squared Error) Varies with activity scale (lower)Measures the standard deviation of residuals; accuracy of predictions.
MSE (Mean Squared Error) Varies with activity scale (lower)Average of the squared errors.
q² (Cross-validated R²) 0 to 1 (higher is better, > 0.5)Assesses internal predictive ability; robustness of the model.
R²_pred (External Validation R²) 0 to 1 (higher is better, > 0.5)Assesses external predictive ability; prediction of new data.
MAE (Mean Absolute Error) Varies with activity scale (lower)Average of the absolute errors.

Rational Design of Enhanced this compound-Based Reagents

The insights gained from QSAR and reactivity predictions directly inform the rational design of novel this compound derivatives with improved properties, whether for catalytic applications, materials science, or medicinal chemistry.

Structure-Based Design and Lead Optimization: Molecular docking simulations can predict how this compound derivatives interact with specific target molecules or active sites, revealing key binding interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces nih.goveurekaselect.comsci-hub.senih.gov. By analyzing these interactions, researchers can identify structural modifications that enhance binding affinity, selectivity, or efficacy. For example, if a this compound derivative is being designed as a catalyst, docking to a substrate or transition state can reveal which parts of the molecule are critical for activity.

QSAR-Guided Synthesis: QSAR models can identify specific molecular descriptors or structural features that are strongly correlated with desired properties (e.g., catalytic efficiency, stability, solubility). These identified features can then be incorporated into new molecular designs. For instance, if a QSAR model reveals that electron-donating groups on the pyridyl rings enhance catalytic activity, synthetic chemists can focus on synthesizing derivatives with such substituents ui.ac.idchemrevlett.comnih.govresearchgate.net. The ability to predict properties like lipophilicity (log P) using QSAR also aids in optimizing pharmacokinetic profiles for potential pharmaceutical applications wikipedia.orghitgen.comresearchgate.net.

De Novo Design and Virtual Screening: Advanced computational workflows can generate novel molecular structures (de novo design) that are predicted to possess optimal properties based on QSAR models and other computational filters researchgate.netschrodinger.com. Virtual screening involves rapidly evaluating large libraries of existing compounds against a target or property model to identify promising candidates. For this compound, this could involve screening a database of related structures or generating new ones with tailored electronic and steric properties.

Predictive Modeling of Selectivity: Computational studies, particularly those employing DFT and analyzing bonding characteristics, can predict selectivity. For example, in the context of metal ion complexation, differences in covalent bond characteristics (e.g., Am–N vs. Eu–N bonds) identified through theoretical calculations can predict the selective binding of a bipyridyl phosphate ligand to specific metal ions, as demonstrated in studies with related bipyridyl phosphate ligands acs.orgnih.gov. This principle can be extended to designing this compound derivatives for selective interactions in various chemical or biological systems.

By integrating these computational approaches, researchers can efficiently explore the chemical space of this compound derivatives, leading to the rational design of molecules with tailored reactivity, selectivity, and performance characteristics for a wide range of applications.

Mechanistic Chemical Interactions of Dipyridyl Phosphate with Biological Systems

Chemical Mechanisms of Dipyridyl Phosphate (B84403) in Enzyme Mimicry and Catalysis

Dipyridyl structures, often employed as ligands in coordination complexes, are instrumental in the design of artificial enzymes that mimic the catalytic prowess of natural enzymes, especially in reactions involving phosphate groups.

Role in Phosphoryl Transfer within Artificial Enzyme Systems

The catalytic activity of natural enzymes in phosphoryl transfer reactions, such as those catalyzed by phosphatases and kinases, is a key area for biomimetic research. Dipyridyl ligands, due to their strong coordination capabilities with metal ions, are frequently incorporated into metal-organic frameworks (MOFs) or discrete metal complexes to create artificial enzyme systems. These systems aim to replicate the active sites of enzymes, facilitating reactions like phosphate ester hydrolysis.

For instance, bimetallic complexes featuring a regulatory bipyridine site have demonstrated artificial phosphatase activity. Such systems can exhibit controlled catalytic transitions, where the reactivity towards phosphate ester hydrolysis is modulated by the metal ion concentration and coordination environment acs.org. For example, a bimetallic Zn(II) complex with a bipyridine site showed enhanced reactivity in hydrolyzing a model RNA substrate (HPNP) when forming a specific complex acs.org. Similarly, copper(II) complexes incorporating bipyridyl ligands have been investigated for their interactions with biological molecules, highlighting the role of dipyridyl moieties in coordination-driven biological applications researchgate.net.

The design of these artificial catalysts often involves mimicking the active sites of metalloenzymes, where metal ions coordinated by ligands like bipyridyl facilitate substrate binding and activation. This approach leverages the structural and electronic properties of the dipyridyl ligand to create specific microenvironments conducive to catalytic activity, including phosphoryl transfer researchgate.netresearchgate.netnih.govacs.orgresearchgate.net.

Artificial Enzyme System ComponentTarget ReactionMimicked Enzyme ClassReported Activity MetricCitation
Bimetallic Zn(II) complex with bipyridine siteHPNP hydrolysisPhosphatasekobs = 2.0×10-4 s-1 (for [Zn2] complex) acs.org
Bimetallic Cu(II) complex with bipyridine siteHPNP hydrolysisPhosphatasekobs = 1.2×10-3 s-1 (for [Cu2] complex) acs.org

Exploration as Chemical Probes for Phosphorylation Pathways

Chemical probes are essential tools for dissecting complex biological pathways, including those involving phosphorylation. While direct use of "dipyridyl phosphate" as a specific probe is not extensively detailed, the broader field utilizes phosphate-containing molecules and dipyridyl-based structures as components in designing sophisticated chemical tools.

Modified phosphate derivatives and molecules incorporating dipyridyl moieties can serve as probes to study enzyme mechanisms, signal transduction, and cellular processes. For example, the development of phosphotriester-based multifunctional handles allows for the post-synthetic functionalization of oligonucleotides, creating tools for advanced chemical biology studies diva-portal.org. Similarly, the general principles of chemical probe design, which aim for selectivity and potency in interrogating biological processes, are applicable to molecules containing this compound structures nih.govpitt.edursc.org. These probes can be designed to interact with specific enzymes or pathways, such as kinases, or to monitor cellular events like lipid signaling involving phosphoinositides nih.gov. The synthetic versatility of phosphorus chemistry and dipyridyl ligands allows for the creation of tailored molecules that can report on or modulate phosphorylation events researchgate.net.

Ligand-Protein Interaction Studies (Chemical Basis)

The interaction of dipyridyl-containing molecules with proteins is fundamental to understanding their function, whether as part of an artificial catalyst or as a designed chemical tool. These interactions are characterized by specific binding modes and can induce significant conformational changes in the protein.

Binding Modes and Conformational Changes Induced by this compound Analogues

Dipyridyl moieties, particularly when part of metal complexes or larger molecules, engage with proteins through a combination of coordination, electrostatic, hydrogen bonding, and van der Waals interactions. The specific binding mode—whether covalent or noncovalent—dictates the subsequent effects on protein structure and function.

For instance, in studies of vanadium-pyridinone complexes, covalent binding to amino acid side chains (e.g., Asp48) and noncovalent interactions with accessible protein surface sites have been observed, influencing the speciation and interaction of the vanadium species with the protein acs.org. Similarly, studies involving dipyridylamine in complexes with Mg-ATP reveal how dipyridyl structures can interact with phosphorylated biological molecules, influencing the conformation of associated components like ribose and leading to changes in metal-oxygen bond distances benthamopen.com.

The binding of ligands to proteins can trigger conformational changes, which are crucial for protein function and regulation. These changes can range from subtle rearrangements of side chains and hydrogen bonding networks to more significant alterations in loop or domain structures whiterose.ac.ukbiorxiv.orgnih.govmdpi.com. For example, ligand binding to the STING protein has been shown to induce a shift from an open to a closed state, mediated by extensive non-covalent interaction networks within the binding pocket researchgate.net. While not directly involving "this compound," these studies illustrate the general principles of how dipyridyl-containing ligands or their analogues interact with proteins, influencing their conformational landscape.

Interaction TypeProtein Target (Example)Ligand Moiety (Example)Observed Binding ModeInduced Conformational ChangeCitation
Covalent/NoncovalentHEWL (Hen Egg White Lysozyme)Vanadium-pyridinone complexCovalent to Asp48, noncovalent to surface sitesNot explicitly detailed for protein, but species interaction acs.org
NoncovalentSTINGCyclic dinucleotide analoguesExtensive interaction networksShift from open to closed state researchgate.net
Coordination/NoncovalentMg-ATP complexDipyridylamineCoordination to phosphate chainChanges in ribose conformation, M-O bond distances benthamopen.com

Use of this compound Moieties in Designing Chemical Tools for Biological Research

Dipyridyl moieties, with their robust coordination chemistry and structural versatility, are valuable building blocks in the design of chemical tools for biological research. These moieties can be incorporated into larger molecular constructs to confer specific properties, such as metal chelation, enhanced binding affinity, or as part of a linker system.

Phosphorus-containing heterocyclic compounds, which can include dipyridyl structures, are recognized for their utility as molecular tools in chemical biology and as ligands in enantioselective synthesis mcgill.ca. The ability to functionalize dipyridyl ligands allows for their integration into chimeric molecules or bioconjugates, creating sophisticated probes for targeted delivery, protein modification, or studying signaling pathways nih.gov. For instance, the development of novel chemical tools often involves leveraging established chemical motifs like dipyridyl ligands to create molecules that can perturb, profile, or visualize biomacromolecules pitt.edu. The integration of dipyridyl units can enhance the stability or specificity of these tools, contributing to a deeper understanding of biological processes at the molecular level.

Compound List:

this compound (general term)

2,2'-Bipyridine (bpy)

Dipyridylamine

Phosphate

Phosphoryl group

Phosphodiester

Phosphotriester

Phosphorylation

Phosphatase

Kinase

ATP (Adenosine triphosphate)

PI(4)P (Phosphatidylinositol 4-phosphate)

Future Perspectives and Emerging Research Avenues for Dipyridyl Phosphate Chemistry

Integration of Dipyridyl Phosphate (B84403) into Continuous Flow and Microfluidic Synthesis

Continuous flow chemistry and microfluidic systems offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and precise control over reaction parameters. nih.govmdpi.com These technologies are increasingly utilized for the synthesis of complex molecules, including pharmaceuticals and heterocyclic compounds. nih.govmdpi.com

The synthesis of phosphate esters, such as diisopropyl phosphite (B83602), has been successfully demonstrated in continuous flow microchannel reactors, achieving high yields and improved safety profiles compared to batch methods. academax.com For instance, the reaction of phosphorus trichloride (B1173362) with isopropanol (B130326) in a microreactor yielded diisopropyl phosphite at 91% under optimized conditions, highlighting the efficiency of flow chemistry for this class of compounds. academax.com Similarly, the synthesis of pyridines and dihydropyridines has been effectively transferred to continuous flow platforms, allowing for rapid, one-step processes without the isolation of intermediates. beilstein-journals.org

The integration of dipyridyl phosphate synthesis into such systems is a logical and promising next step. A microfluidic approach could enable precise control over the phosphorylation of dipyridyl precursors, potentially leading to higher yields, improved purity, and the ability to safely explore a wider range of reaction conditions. The use of in-line analytical techniques, such as mass spectrometry, could further accelerate the optimization of synthetic routes for novel this compound derivatives. rsc.org Microfluidic platforms, known for their ability to generate nanoparticles with uniform size and morphology, could also be employed to produce this compound-based nanoparticles for various applications. mdpi.comacs.orgarxiv.org

Table 1: Examples of Continuous Flow Synthesis for Related Compounds

Compound Class Synthesis Method Key Advantages Reported Yield Reference
Diisopropyl Phosphite Continuous flow in microchannel reactor Higher yield, improved safety, lower cost 91% academax.com
Trisubstituted Pyridines Bohlmann–Rahtz reaction in microwave flow reactor One-step process, no intermediate isolation Good beilstein-journals.org
Dihydropyridines Hantzsch synthesis in microwave flow reactor High yield, readily transferred to flow processing 85% beilstein-journals.org
Indoles Fischer indole (B1671886) synthesis under high-T/P conditions Reduced reaction time, high productivity 96% mdpi.com

Development of Advanced Asymmetric Catalysis Using Chiral this compound Scaffolds

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide array of enantioselective transformations. mdpi.com Their activity often stems from a bifunctional activation mechanism involving dual hydrogen bonds. mdpi.com The chiral backbone, frequently based on BINOL (1,1'-bi-2-naphthol), creates a well-defined chiral pocket that dictates the stereochemical outcome of the reaction. mdpi.com

The development of chiral this compound scaffolds represents a compelling avenue for creating novel asymmetric catalysts. By introducing chirality into the dipyridyl framework, it may be possible to design new ligands and organocatalysts with unique steric and electronic properties. These scaffolds could coordinate with metal centers to form chiral catalysts for reactions like asymmetric allylic alkylations or Suzuki C-C coupling reactions, where chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands have shown success. nih.govacs.org

Furthermore, a chiral this compound could function as a novel CPA. The pyridyl nitrogen atoms could act as additional hydrogen bond acceptors or Brønsted bases, potentially enabling new modes of substrate activation and leading to catalysts with enhanced activity and selectivity. Density functional theory (DFT) calculations, which have been instrumental in understanding the role of the chiral skeleton in existing CPAs, could guide the rational design of these new catalytic systems. mdpi.com

Table 2: Performance of Chiral Phosphorus-Based Catalysts in Asymmetric Reactions

Catalyst Type Reaction Key Finding Enantiomeric Excess (ee) Reference
P-Chiral 1,7-diphosphanorbornene Pd-catalyzed asymmetric allylic alkylation Proof-of-concept for new P-chiral phosphines Up to 52% ee nih.gov
BINOL-derived Phosphoric Acid Asymmetric transfer hydrogenation of ketamine Steric bulk at 3,3'-positions improves performance Up to 93% ee mdpi.com
Phosphoramidite-Stabilized Pd Nanoparticles Asymmetric Suzuki C–C coupling Catalyst reusable over 12 times >99% ee acs.org

Exploration of this compound in Advanced Materials Science and Nanotechnology

Phosphate-based materials, particularly calcium phosphates, are extensively used in materials science and nanotechnology due to their biocompatibility, biodegradability, and resemblance to the inorganic component of bone. nih.govmdpi.com Calcium phosphate nanoparticles (CaPs) are effective carriers for drugs and genetic material, leveraging their stability and pH-responsive nature for controlled release. nih.govnih.gov

The functionalization of such nanoparticles is key to enhancing their capabilities. The incorporation of this compound onto the surface of or within phosphate-based nanomaterials could impart new functionalities. The pyridyl groups can act as coordination sites for metal ions or as anchors for other organic molecules. researchgate.net For example, the surface of calcium phosphate nanoparticles can be covalently modified to attach proteins or other nanoparticles, creating multifunctional systems. mdpi.com A this compound linker could facilitate the creation of hybrid materials, such as attaching catalytically active metal complexes or quantum dots to a biocompatible CaP core.

This strategy could lead to the development of:

Targeted Drug Delivery Systems: Where the dipyridyl moiety coordinates with a targeting ligand.

Advanced Catalytic Nanomaterials: Combining the stability of an inorganic phosphate scaffold with the catalytic activity of a coordinated metal center.

Hybrid Imaging Agents: Integrating fluorescent or plasmonic components for diagnostic applications.

The inherent properties of phosphates as corrosion inhibitors also suggest a potential role for this compound derivatives as protective coatings for metals, an area where phosphates have proven to be cost-effective and environmentally compatible. mdpi.com

Bio-Inspired Design and Applications of this compound-Based Systems

Nature provides a rich source of inspiration for the design of functional chemical systems. Bio-inspired approaches have led to the development of novel catalysts, materials, and energy conversion systems by mimicking the structure and function of biological molecules like metalloenzymes. ucl.ac.ukacs.org

A key area of bio-inspired research is artificial photosynthesis, which includes the regeneration of biological cofactors such as NADH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide). rsc.orgrsc.org In these systems, a photosensitizer absorbs light and drives the reduction of NAD+ to NADH, which can then be used to power enzymatic synthesis. rsc.org The dipyridyl unit is structurally related to the nicotinamide part of NAD+ and is a common ligand in synthetic catalysts that mimic enzyme active sites.

Designing this compound systems inspired by these natural processes could lead to:

Artificial Metalloenzymes: Where a this compound acts as a ligand to create a catalytic center that mimics the function of enzymes like hydrogenases. acs.org

Cofactor Regeneration Systems: A this compound derivative could be designed to participate in electron transfer relays for the photocatalytic regeneration of NADH, coupling light energy conversion with biocatalytic synthesis. rsc.org

Biocompatible Mineralization Coatings: Inspired by natural biomineralization, this compound could be used to modify hydrogels or other biopolymer substrates, controlling the deposition and composition of calcium phosphate coatings for biomedical applications. nih.gov

By combining the phosphate group's role in biological energy transfer and structure with the versatile electronic and coordination properties of the dipyridyl moiety, researchers can explore new bio-inspired systems for catalysis, sustainable synthesis, and advanced biomaterials.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dipyridyl phosphate in biological matrices?

  • Methodology : Use UV-Vis spectrophotometry with 2,2'-dipyridyl as a chelating agent under acidic conditions. Prepare a standard curve (e.g., 0–50 µM) and measure absorbance at 525 nm after Fe³⁺ addition . For higher sensitivity, pair reverse-phase HPLC with a C18 column and phosphate buffer mobile phase (pH 6.8), detecting at 254 nm . Validate methods by spiking samples with known concentrations and calculating recovery rates (85–115% acceptable).

Q. How is this compound synthesized and characterized in laboratory settings?

  • Synthesis : React pyridyl derivatives with phosphoryl chloride (POCl₃) in anhydrous conditions, using trimethylphosphine as a catalyst . Purify via recrystallization in ethanol/water.
  • Characterization : Confirm structure via single-crystal X-ray diffraction (e.g., using WinGX or similar software ). Validate purity with ³¹P NMR (δ ~0–5 ppm for phosphate groups) and elemental analysis (C, H, N within ±0.3% of theoretical values).

Q. What experimental designs are suitable for assessing this compound stability under varying pH conditions?

  • Protocol : Prepare 1 mM solutions in buffers (pH 2–12), incubate at 25°C and 40°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Use pseudo-first-order kinetics to calculate half-lives. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological effects of this compound?

  • Approach : Compare studies for variables like dose (acute vs. chronic), species (e.g., rat vs. human cell lines), and exposure routes (oral vs. inhalation). For example, used 0.0125% this compound in rats but noted compensatory mast cell (MC) responses, suggesting adaptive mechanisms may mask toxicity at low doses . Replicate conflicting experiments while standardizing protocols (e.g., ISO 10993 for biocompatibility testing).

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

  • Optimization : Use design of experiments (DoE) to test variables: catalyst load (e.g., 5–20 mol% trimethylphosphine), temperature (60–100°C), and reaction time (12–48 hrs). Employ microwave-assisted synthesis to reduce time by 50–70% . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane).

Q. How do mast cell responses to this compound inform its subchronic toxicity mechanisms?

  • Experimental Design : In vivo studies (e.g., Wistar rats) should quantify MC degranulation via toluidine blue staining and measure histamine/cytokine release (ELISA). linked MC hyperactivity to altered monoamine oxidase (MAO) activity in myocardiocytes, suggesting neuroendocrine interplay . Pair with transcriptomics (RNA-seq) to identify pathways like NF-κB or MAPK.

Q. What computational tools predict this compound’s interaction with biological targets?

  • Methods : Use molecular docking (AutoDock Vina) to model binding to acetylcholinesterase or cytochrome P450 enzymes. Cross-validate with Cambridge Structural Database (CSD) data for analogous phosphate compounds . Perform MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns.

Data Analysis & Validation

Q. How should researchers statistically analyze dose-response data for this compound?

  • Guidelines : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (IC₅₀/EC₅₀). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For small-sample studies (e.g., n=5 in ), report 95% confidence intervals and effect sizes (Cohen’s d) .

Q. What validation criteria ensure reproducibility in crystallographic studies of this compound?

  • Standards : Follow IUCr guidelines: R-factor ≤5%, completeness >95%, and ADP (atomic displacement parameter) residuals <0.02 Ų. Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.